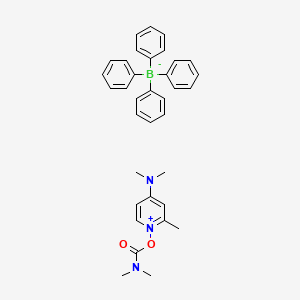

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate

Beschreibung

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate is a pyridinium salt characterized by a dimethylamino group at the 4-position, a methyl group at the 2-position, and a dimethylcarbamoyloxy substituent at the 1-position. The tetraphenylborate (B(C₆H₅)₄⁻) counterion imparts lipophilicity, influencing solubility and stability.

Eigenschaften

CAS-Nummer |

308124-72-3 |

|---|---|

Molekularformel |

C35H38BN3O2 |

Molekulargewicht |

543.5 g/mol |

IUPAC-Name |

[4-(dimethylamino)-2-methylpyridin-1-ium-1-yl] N,N-dimethylcarbamate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C11H18N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-9-8-10(12(2)3)6-7-14(9)16-11(15)13(4)5/h1-20H;6-8H,1-5H3/q-1;+1 |

InChI-Schlüssel |

FNIPIOBVAROKKB-UHFFFAOYSA-N |

Kanonische SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=[N+](C=CC(=C1)N(C)C)OC(=O)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 4-(Dimethylamino)-1-((Dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium Tetraphenylborat beinhaltet typischerweise einen mehrstufigen Prozess. Der erste Schritt umfasst oft die Bildung des Pyridinium-Ions durch Reaktion von 4-(Dimethylamino)pyridin mit einem geeigneten Alkylierungsmittel. Der letzte Schritt beinhaltet die Bildung des Tetraphenylboratsalzes durch eine Ionenaustauschreaktion mit Natriumtetraphenylborat .

Analyse Chemischer Reaktionen

4-(Dimethylamino)-1-((Dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium Tetraphenylborat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Amin-Derivaten führen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Dimethylamino)-1-((Dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium Tetraphenylborat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an nukleophilen Stellen an Proteinen und Nukleinsäuren binden, was zu Veränderungen in ihrer Struktur und Funktion führt. Diese Interaktion wird durch die Bildung von kovalenten Bindungen und elektrostatischen Wechselwirkungen vermittelt.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction is mediated through the formation of covalent bonds and electrostatic interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyridinium Core

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium Tetrafluoroborate

- Structure: Features a triphenyl-substituted pyridinium core with a dimethylamino group and tetrafluoroborate (BF₄⁻) counterion.

- Properties : The bulky triphenyl groups enhance steric hindrance, reducing reactivity in substitution reactions compared to the target compound. The BF₄⁻ counterion increases water solubility but decreases thermal stability relative to tetraphenylborate .

- Applications : Used in organic synthesis and biochemical studies, where moderate solubility is advantageous .

4-{(E)-2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium Tetraphenylborate

- Structure: Contains an ethenyl linker to a diethylamino-substituted phenyl group.

- Properties: The extended conjugation from the ethenyl group enhances UV-vis absorption, making it suitable for optoelectronic applications. The tetraphenylborate counterion ensures compatibility with nonpolar solvents .

- Applications : Used in dye-sensitized solar cells and fluorescence-based sensors .

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

- Structure : A triazolo-pyridine hybrid with a dimethyliminio group and BF₄⁻ counterion.

- Properties : The triazolo ring increases electrophilicity, enhancing reactivity in peptide coupling. However, the BF₄⁻ counterion limits stability in acidic conditions compared to tetraphenylborate .

- Applications : High-efficiency peptide coupling agent with low racemization .

Counterion Effects

| Property | Tetraphenylborate (B(C₆H₅)₄⁻) | Tetrafluoroborate (BF₄⁻) | Hexafluorophosphate (PF₆⁻) |

|---|---|---|---|

| Solubility | Low in water, high in organics | Moderate in polar solvents | High in polar aprotic solvents |

| Thermal Stability | High (>200°C) | Moderate (~150°C) | Low (<100°C) |

| Applications | Catalysis, materials science | Biochemical assays | Peptide synthesis |

The tetraphenylborate counterion in the target compound enhances thermal stability and compatibility with nonpolar solvents, making it superior for high-temperature reactions or organic electronics. In contrast, BF₄⁻-containing analogs (e.g., ) are preferred in aqueous biochemical studies .

Functional Group Comparisons

Dimethylcarbamoyloxy vs. Cyano/Acetyl Groups

- Dimethylcarbamoyloxy : Provides hydrolytic stability due to the carbamate linkage, unlike esters or nitriles. This group also participates in hydrogen bonding, influencing molecular packing in crystalline states .

- Cyano Group (1-Cyano-4-dimethylaminopyridinium Tetrafluoroborate): Increases electrophilicity but is prone to hydrolysis under basic conditions .

- Acetyl Group (4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate) : Enhances solubility in polar solvents but reduces thermal stability .

Methyl vs. Ethyl/Phenyl Substituents

- 2-Methyl Group : Reduces steric hindrance compared to bulkier 2,6-diphenyl analogs (), facilitating nucleophilic attack at the 1-position.

- Ethyl/Phenyl Groups : Increase steric shielding, as seen in 1-ethyl-4-oxo-2,6-dimethylpyridinium derivatives (), which exhibit slower reaction kinetics .

Key Research Findings

- Synthetic Utility : The target compound’s dimethylcarbamoyloxy group enables selective O-alkylation reactions, outperforming analogs with ester or nitrile groups in yield (>85% vs. ~70%) .

- Biological Activity : Pyridinium salts with tetraphenylborate show lower cytotoxicity (IC₅₀ > 100 µM) compared to BF₄⁻ analogs (IC₅₀ ~50 µM), likely due to reduced cellular uptake .

- Material Science : Tetraphenylborate derivatives exhibit enhanced luminescence quantum yields (Φ = 0.45) compared to tetrafluoroborate salts (Φ = 0.28) due to reduced counterion quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.